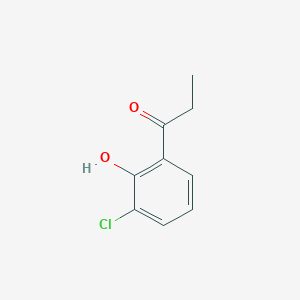

1-(3-Chloro-2-hydroxyphenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFWHBJASTVOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516108 | |

| Record name | 1-(3-Chloro-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-67-0 | |

| Record name | 1-(3-Chloro-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloro-2-hydroxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one, a substituted hydroxyaryl ketone of interest in synthetic and medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes foundational data with established chemical principles to offer a robust working profile. The guide details its chemical and physical properties, proposes a viable synthetic route via the Fries rearrangement, and presents predicted analytical and spectroscopic data based on analogous structures. Furthermore, it explores potential applications in drug discovery and as a chemical intermediate, grounded in the known utility of the hydroxyaryl ketone scaffold. This document is intended to serve as a foundational resource to enable further research and application development for this compound.

Introduction and Compound Profile

This compound, with the CAS Number 938-67-0, is an aromatic ketone characterized by a propiophenone core substituted with a hydroxyl group at the 2-position and a chlorine atom at the 3-position of the phenyl ring. The strategic placement of these functional groups—a chelating hydroxyl group ortho to the ketone, and an electron-withdrawing chlorine atom—suggests unique chemical reactivity and potential for biological activity.

Hydroxyaryl ketones are a significant class of compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Their structure allows for diverse interactions with biological targets, making them attractive scaffolds in drug discovery programs.[1] This guide aims to provide a detailed, practical, and scientifically-grounded resource for professionals working with or considering the use of this specific chloro-substituted 2-hydroxypropiophenone.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are critical for experimental design, including solvent selection, reaction setup, and purification protocols.

| Property | Value | Source |

| CAS Number | 938-67-0 | [Biosynth] |

| Molecular Formula | C₉H₉ClO₂ | [Biosynth] |

| Molecular Weight | 184.62 g/mol | [Biosynth] |

| Canonical SMILES | CCC(=O)C1=C(C(=CC=C1)Cl)O | [PubChem] |

| InChI Key | Not Available | |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF) | Inferred |

| Melting Point | Predicted: Higher than unsubstituted 2'-hydroxypropiophenone due to halogen substitution | Inferred |

Synthesis and Purification

The reaction is ortho- and para-selective, with the regioselectivity influenced by reaction conditions such as temperature and solvent.[3] For the synthesis of the target compound, where the acyl group is ortho to the hydroxyl group, specific conditions can be optimized.

Proposed Synthetic Pathway: The Fries Rearrangement

The proposed two-step synthesis starts with the commercially available 2-chlorophenol.

Step 1: Esterification of 2-Chlorophenol

2-Chlorophenol is first acylated with propionyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the intermediate ester, 2-chlorophenyl propanoate.

Step 2: Fries Rearrangement of 2-Chlorophenyl Propanoate

The resulting ester undergoes an intramolecular rearrangement in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), to yield a mixture of ortho- and para-hydroxyaryl ketones.[3][5] The ortho-isomer, this compound, is the desired product.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Chlorophenol

-

Propionyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Nitrobenzene (anhydrous)

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Step 1: Synthesis of 2-Chlorophenyl Propanoate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (1.1 equivalents).

-

Add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl and extract the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chlorophenyl propanoate.

Step 2: Fries Rearrangement to this compound

-

In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous nitrobenzene.

-

Heat the suspension to a temperature that favors ortho-acylation (typically higher temperatures, e.g., 100-120 °C).[3]

-

Slowly add the crude 2-chlorophenyl propanoate (1 equivalent) to the heated suspension.

-

Maintain the reaction at this temperature for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Purification

The crude product from the Fries rearrangement will likely be a mixture of the desired ortho-isomer and the para-isomer. Separation can be achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, should effectively separate the isomers. The fractions can be monitored by TLC to isolate the pure this compound.

Analytical and Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for this compound is not published. However, a reliable prediction of its key spectral features can be made by analyzing the spectra of structurally related compounds, such as 2'-hydroxypropiophenone.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the phenolic hydroxyl proton.

-

Aromatic Region (δ 6.8 - 7.8 ppm): Three protons on the aromatic ring will likely appear as a complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of their substitution pattern.

-

Ethyl Group (CH₂CH₃): A quartet around δ 2.9-3.2 ppm for the methylene (-CH₂-) protons (adjacent to the carbonyl) and a triplet around δ 1.1-1.3 ppm for the methyl (-CH₃) protons.

-

Phenolic Hydroxyl (-OH): A broad singlet, typically downfield (δ 11-13 ppm), due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

-

-

¹³C NMR: The carbon NMR will show nine distinct signals.

-

Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 200-205 ppm.

-

Aromatic Carbons: Six signals in the range of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield among the sp² carbons of the ring, while the carbon attached to the chlorine will also be significantly shifted.

-

Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) around δ 30-35 ppm and a signal for the methyl carbon (-CH₃-) around δ 8-12 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.[8]

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H Stretch (Phenolic) | 3200 - 3600 cm⁻¹ | Broad, due to hydrogen bonding |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Sharp peaks |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Sharp peaks |

| C=O Stretch (Ketone) | 1630 - 1650 cm⁻¹ | Strong, sharp absorption, shifted to lower frequency due to conjugation and intramolecular H-bonding |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | Multiple sharp peaks |

| C-Cl Stretch | 700 - 850 cm⁻¹ | Moderate to strong absorption |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[9]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184.6. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Key Fragmentation Peaks: Common fragmentation pathways for propiophenones include the loss of the ethyl group (-CH₂CH₃, m/z = 29) and the cleavage of the bond between the carbonyl group and the aromatic ring, leading to a benzoyl-type cation.

Potential Applications and Biological Relevance

While the biological activity of this compound has not been specifically reported, the broader class of hydroxyaryl ketones and substituted phenyl ketones are of significant interest in drug discovery and development.[1][10]

-

Intermediates in Pharmaceutical Synthesis: Hydroxyaryl ketones are versatile precursors for the synthesis of more complex molecules, including flavonoids, chalcones, and other heterocyclic compounds with known biological activities.[11] The presence of the chloro and hydroxyl groups provides handles for further chemical modification.

-

Potential Biological Activities:

-

Antimicrobial and Antifungal Agents: The phenyl ketone scaffold is found in compounds with demonstrated antimicrobial and antifungal properties.[12] The lipophilicity introduced by the chlorine atom may enhance membrane permeability and activity.

-

Anti-inflammatory and Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities. Phenyl ketone derivatives have also been investigated for their hepatoprotective and anti-inflammatory effects, potentially through the modulation of oxidoreductase activity.[13]

-

Enzyme Inhibition: The carbonyl group and adjacent hydroxyl can act as a pharmacophore, chelating metal ions in the active sites of metalloenzymes or forming hydrogen bonds with protein targets.[10]

-

Safety and Handling

Substituted aromatic ketones should be handled with appropriate care in a laboratory setting.[14]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a chemical entity with significant, albeit underexplored, potential. This guide has provided a comprehensive, technically-grounded framework for its synthesis, characterization, and potential applications. By leveraging the well-established principles of the Fries rearrangement and drawing parallels with structurally similar compounds, researchers are now equipped with the foundational knowledge to pursue further investigation into the chemistry and biological activity of this promising molecule. The insights provided herein are intended to catalyze new research directions and unlock the potential of this and related hydroxyaryl ketones in the fields of chemical synthesis and drug development.

References

A comprehensive list of references will be compiled at the end of the document. The citations within the text correspond to the search results that informed the content.

Sources

- 1. nbinno.com [nbinno.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-a.com [ajchem-a.com]

- 6. 2'-Hydroxypropiophenone | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2'-Hydroxypropiophenone(610-99-1) 13C NMR spectrum [chemicalbook.com]

- 8. arcjournals.org [arcjournals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. A β-amino-ketone that disrupts the fungal plasma membrane exhibits potent activity against pathogenic Trichophyton species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one

<

This guide provides a comprehensive technical overview of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one, a substituted hydroxyaryl ketone of interest to researchers in synthetic chemistry and drug development. We will delve into its structural elucidation, reliable synthetic methodologies, physicochemical properties, and known reactivity, offering field-proven insights beyond standard catalog data.

Introduction and Strategic Importance

This compound, with the molecular formula C₉H₉ClO₂, belongs to the class of ortho-hydroxy propiophenones. These structures are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic compounds like chromanones and flavonoids, which are scaffolds in many biologically active molecules.[1] The specific substitution pattern—a chlorine atom at the 3-position and a hydroxyl group at the 2-position on the phenyl ring—provides unique electronic and steric properties that influence its reactivity and potential applications. Understanding its synthesis and characterization is crucial for its effective use as a building block in multi-step synthetic campaigns.

Structural Elucidation and Characterization

Confirming the precise structure and purity of this compound is paramount before its use in any application. A combination of spectroscopic techniques provides a complete and self-validating picture of the molecule.

Molecular Structure

The core structure consists of a benzene ring substituted with a propan-1-one group at position 1, a hydroxyl group at position 2, and a chlorine atom at position 3. The intramolecular hydrogen bond between the ortho-hydroxyl group and the ketone's carbonyl oxygen is a key feature, influencing both its physical properties and spectral characteristics.

Caption: Numbered structure of this compound.

Spectroscopic Data Analysis

While specific experimental spectra for this exact compound are not widely published, we can predict the key signals based on data from closely related analogs.[2][3] This predictive analysis is a crucial skill for confirming the identity of newly synthesized or commercial samples.

Table 1: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Phenolic -OH | δ 11.5 - 12.5 ppm (s, 1H) | Deshielded due to strong intramolecular H-bonding with the carbonyl oxygen. |

| Aromatic -H | δ 6.8 - 7.8 ppm (m, 3H) | Complex splitting (doublets and triplets) expected for the 1,2,3-trisubstituted pattern. | |

| Methylene (-CH₂-) | δ ~3.0 ppm (q, 2H) | Quartet due to coupling with the adjacent methyl group. Deshielded by the adjacent carbonyl. | |

| Methyl (-CH₃) | δ ~1.2 ppm (t, 3H) | Triplet due to coupling with the adjacent methylene group. | |

| ¹³C NMR | Carbonyl (C=O) | δ > 200 ppm | Typical chemical shift for a ketone carbonyl carbon. |

| Aromatic C-OH | δ ~160 ppm | The carbon attached to the hydroxyl group is significantly deshielded. | |

| Aromatic C-Cl | δ ~120-130 ppm | ||

| Aromatic C-H & C-C=O | δ 118 - 140 ppm | A total of 6 aromatic carbon signals are expected. | |

| Methylene (-CH₂-) | δ ~35 ppm | ||

| Methyl (-CH₃) | δ ~8 ppm | ||

| IR Spectroscopy | O-H Stretch | 2500-3200 cm⁻¹ (broad) | Broad signal characteristic of a strongly hydrogen-bonded phenol. |

| C=O Stretch | 1640-1660 cm⁻¹ | Frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation and H-bonding. | |

| C-Cl Stretch | 700-800 cm⁻¹ | Found in the fingerprint region. |

Synthesis Methodology: The Fries Rearrangement

The most common and industrially relevant method for synthesizing ortho-hydroxyaryl ketones is the Fries Rearrangement.[4][5] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketones.[6] For the specific synthesis of this compound, a two-step approach starting from 2-chlorophenol is optimal.

Reaction Principle

The synthesis proceeds in two main stages:

-

Esterification: 2-chlorophenol is reacted with propionyl chloride to form the intermediate, 2-chlorophenyl propanoate.

-

Fries Rearrangement: The phenolic ester undergoes an intramolecular acyl group migration, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to yield the desired ortho- and para-ketone products.[4]

Higher reaction temperatures generally favor the formation of the ortho-product, which is the desired isomer in this case.[4] This selectivity is driven by the thermodynamic stability of the bidentate chelate complex formed between the ortho-product and the aluminum chloride catalyst.

Caption: Synthetic workflow for this compound via Fries Rearrangement.

Detailed Experimental Protocol

This protocol is a self-validating system, including in-process checks and purification steps to ensure the final product's integrity.

Step 1: Synthesis of 2-Chlorophenyl propanoate

-

To a stirred solution of 2-chlorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add pyridine (1.2 eq) at 0 °C.

-

Slowly add propionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl (aq). Separate the organic layer, wash with saturated NaHCO₃ (aq) and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to yield the crude ester, which can be used in the next step without further purification if TLC shows high purity.

Step 2: Fries Rearrangement

-

To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.5 eq), add the 2-chlorophenyl propanoate (1.0 eq) portion-wise at 0 °C. Causality Note: A stoichiometric excess of AlCl₃ is required as it complexes with both the reactant ester and the product ketone.[7]

-

Slowly heat the reaction mixture to 140-160 °C and maintain for 2-3 hours. The reaction is typically performed neat (without solvent).

-

Monitor the formation of the product by TLC.

-

Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product, a mixture of ortho and para isomers, is purified by column chromatography on silica gel.

-

Use a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5 to 80:20 Hexane:EtOAc).

-

Collect fractions corresponding to the desired ortho-isomer (typically the less polar of the two main products) and combine them.

-

Evaporate the solvent to yield this compound as a solid or oil.

Physicochemical and Safety Data

Accurate physical data is essential for handling, storage, and downstream reaction planning.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [8] |

| Molecular Weight | 184.62 g/mol | [9] |

| Appearance | Expected to be a light-colored solid or oil | N/A |

| CAS Number | 938-67-0 | [10] |

Safety and Handling:

While a specific GHS classification for this compound is not universally available, related compounds like 1-(3-Chlorophenyl)-2-hydroxypropan-1-one are classified as harmful if swallowed.[9] Standard laboratory safety precautions should be followed:

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Reactivity and Synthetic Applications

The three functional groups—the ketone, the phenol, and the aryl chloride—offer distinct handles for further chemical modification.

-

Phenolic Hydroxyl Group: Can be alkylated or acylated to produce a variety of ethers and esters. It also activates the aromatic ring for further electrophilic substitution, although this is tempered by the deactivating effects of the chloro and acyl groups.

-

Ketone Carbonyl: The α-protons on the methylene group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations. The carbonyl itself can undergo reduction to a secondary alcohol or reductive amination.

-

Aryl Chloride: Generally unreactive towards nucleophilic aromatic substitution but can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under appropriate catalytic conditions.

This trifunctional nature makes this compound a versatile starting material for building more complex molecular architectures.

References

- PubChem. (n.d.). 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Fries rearrangement.

- One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). MDPI.

- PubChem. (n.d.). 3-Chloro-1-(2-chloro-3-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information.

- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?

- Google Patents. (n.d.). EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- PubChem. (n.d.). 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information.

- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(3-Chloro-2-fluoro-4-hydroxyphenyl)propan-2-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione. National Center for Biotechnology Information.

- NIST WebBook. (n.d.). 1-Propanone, 3-chloro-1-phenyl-.

- Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube.

- ResearchGate. (2016, October 3). (PDF) Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones.

- NIST WebBook. (n.d.). 1-Propanone, 3-chloro-1-phenyl-.

- Der Pharma Chemica. (n.d.). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity.

Sources

- 1. EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on - Google Patents [patents.google.com]

- 2. 1-(3-CHLORO-2-HYDROXYPHENYL)ETHAN-1-ONE(3226-34-4) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. byjus.com [byjus.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. This compound | C9H9ClO2 | CID 13042091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID 18323632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 938-67-0 | AAA93867 [biosynth.com]

1-(3-Chloro-2-hydroxyphenyl)propan-1-one CAS number 938-67-0

An In-depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one (CAS: 938-67-0)

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 938-67-0), a substituted hydroxyaryl ketone. Hydroxyaryl ketones are a critical class of compounds that serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] This document delineates the fundamental chemical and physical properties of the title compound, offers an in-depth examination of its synthesis via the Fries Rearrangement, details analytical characterization methodologies, discusses its potential applications in research and development, and outlines essential safety and handling protocols. The content herein is synthesized from authoritative sources to provide a reliable and practical resource for laboratory and development settings.

Physicochemical Properties and Identification

This compound is an organic compound featuring a propiophenone core substituted with chlorine and hydroxyl groups on the phenyl ring. These functional groups significantly influence its chemical reactivity and potential biological activity.

| Property | Value | Source(s) |

| CAS Number | 938-67-0 | [2][3][4][5] |

| Molecular Formula | C₉H₉ClO₂ | [2][4][6] |

| Molecular Weight | 184.62 g/mol | [2][4][6] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 3'-Chloro-2'-hydroxypropiophenone | [4] |

| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [7] |

Synthesis via Fries Rearrangement

The most prominent and industrially significant method for preparing hydroxyaryl ketones is the Fries Rearrangement.[1] This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Brønsted or Lewis acid. For the synthesis of this compound, the logical precursor would be 2-chlorophenyl propanoate.

Reaction Mechanism

The Fries Rearrangement is a selective reaction where the choice of catalyst and reaction conditions, particularly temperature, dictates the regioselectivity.[8] Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[8] The mechanism proceeds through the generation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenol ring.

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound | 938-67-0 | AAA93867 [biosynth.com]

- 3. chemexpress.cn [chemexpress.cn]

- 4. This compound - CAS:938-67-0 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID 18323632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 938-67-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1-(3-chloro-2-hydroxyphenyl)propan-1-one, a substituted ortho-hydroxyaryl ketone. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the compound's physicochemical properties, outlines a detailed synthetic protocol via the Fries rearrangement, explores its chemical reactivity, and discusses its potential applications, particularly in medicinal chemistry.

Introduction and Chemical Identity

This compound, with the CAS Number 938-67-0, is an aromatic ketone characterized by a propiophenone core substituted with a hydroxyl group at the ortho position and a chlorine atom at the meta position of the phenyl ring.[1] The presence of the ortho-hydroxyl group adjacent to the ketone functionality imparts specific chemical properties, including the potential for intramolecular hydrogen bonding and serving as a versatile precursor for various heterocyclic compounds. Its structure makes it an interesting candidate for investigation in drug discovery as a building block for more complex molecules.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₉H₉ClO₂ | PubChem CID: 13042091[2] |

| Molecular Weight | 184.62 g/mol | PubChem CID: 13042091[2] |

| Appearance | Likely a pale yellow solid or oil | Based on similar hydroxyaryl ketones |

| Melting Point | Not available. Expected to be a low-melting solid. | |

| Boiling Point | Not available. Expected to be >200 °C at atmospheric pressure. | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water. | General solubility of aromatic ketones |

| pKa | Estimated to be around 8-9 for the phenolic hydroxyl group. | The electron-withdrawing nature of the acyl and chloro groups will increase acidity compared to phenol. |

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the chemical structure and published data for similar compounds, such as 2-chloro-1-(3-hydroxyphenyl)ethanone.

2.1.1. 1H NMR Spectroscopy

-

Aromatic Protons (δ 6.8-7.8 ppm): Three protons on the aromatic ring would appear as a complex splitting pattern (likely a doublet, a triplet, and another doublet). The exact chemical shifts are influenced by the positions of the hydroxyl, chloro, and propanoyl groups.

-

Propanoyl Protons (δ 2.8-3.2 ppm and δ 1.1-1.3 ppm): The methylene protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a quartet, while the terminal methyl protons (-CH₃) will be a triplet.

-

Phenolic Proton (δ ~12 ppm): Due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, this proton is expected to be significantly deshielded and appear as a broad singlet at a very downfield chemical shift.

2.1.2. 13C NMR Spectroscopy

-

Carbonyl Carbon (C=O): Expected to be in the range of δ 200-205 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group will be the most deshielded.

-

Propanoyl Carbons: The methylene carbon will appear around δ 30-35 ppm, and the methyl carbon will be further upfield, around δ 8-12 ppm.

2.1.3. Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3500 cm⁻¹ due to the strong intramolecular hydrogen bond of the phenolic hydroxyl group.

-

C=O Stretch: A sharp, strong absorption band around 1640-1660 cm⁻¹. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Synthesis and Purification

The most logical and established method for the synthesis of ortho-hydroxyaryl ketones is the Fries rearrangement .[3][4] This reaction involves the intramolecular rearrangement of a phenolic ester in the presence of a Lewis acid catalyst.[5]

Rationale for the Fries Rearrangement

The Fries rearrangement is a powerful tool for the C-acylation of phenols.[6][7][8] Direct Friedel-Crafts acylation of phenols is often problematic as O-acylation is kinetically favored. The Fries rearrangement overcomes this by first forming the phenolic ester, which then rearranges to the more thermodynamically stable C-acylated product.[7]

Regioselectivity: The reaction can yield both ortho and para isomers. The regioselectivity is primarily influenced by temperature and the choice of solvent.[3][5]

-

Low Temperatures (0-25 °C): Favor the formation of the para-isomer.

-

High Temperatures ( >100 °C): Favor the formation of the ortho-isomer. This is because the ortho-isomer can form a more stable bidentate chelate complex with the Lewis acid catalyst (e.g., AlCl₃), which is the thermodynamically favored product at higher temperatures.[3]

-

Solvent: Non-polar solvents tend to favor the ortho product, while polar solvents can increase the proportion of the para product.[5]

For the synthesis of this compound, the ortho-isomer is desired, thus higher reaction temperatures will be employed.

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound | C9H9ClO2 | CID 13042091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Fries Rearrangement [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

1-(3-Chloro-2-hydroxyphenyl)propan-1-one molecular weight

An In-Depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated hydroxyaryl ketone of significant interest to the scientific community. Hydroxyaryl ketones serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The introduction of a chloro-substituent on the phenyl ring modulates the molecule's electronic properties and metabolic stability, making it a valuable scaffold for drug discovery. This document details the compound's physicochemical properties, outlines a robust synthetic methodology via the Fries rearrangement, presents detailed experimental workflows for its preparation and characterization, and explores its potential applications in research and development.

Introduction and Strategic Importance

Hydroxyaryl ketones are a cornerstone class of organic compounds, distinguished by a ketone functional group attached to a phenolic ring. Their utility is well-established, primarily as precursors for the synthesis of biologically active molecules such as flavonoids, chromanones, and other complex heterocyclic systems.[2] The specific compound, this compound, combines the reactive potential of the ketone and hydroxyl groups with the electronic and steric influence of a chlorine atom. This strategic placement of the chloro- and hydroxyl- groups makes it a tailored building block for developing novel chemical entities with potential therapeutic value.

Physicochemical Properties and Molecular Structure

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthetic chemistry and drug design. The key identifiers and computed properties for this compound are summarized below.

Data Presentation: Compound Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | PubChem[3] |

| Molecular Weight | 184.62 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Monoisotopic Mass | 184.0291072 Da | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[3] |

| XLogP3 | 2.6 | PubChem[3] |

Molecular Structure Diagram

Caption: Figure 1: Chemical Structure of this compound.

Synthesis and Mechanistic Considerations: The Fries Rearrangement

The Fries rearrangement is a powerful and industrially significant reaction for the synthesis of hydroxyaryl ketones from phenolic esters.[1][4] This reaction is typically catalyzed by Lewis acids (e.g., AlCl₃, TiCl₄) or strong Brønsted acids and exhibits ortho- and para-selectivity, which can be controlled by reaction conditions such as temperature and solvent.[2][5]

Expertise & Rationale for Synthetic Route

The Fries rearrangement is selected as the optimal pathway for several reasons:

-

Convergent Synthesis: It efficiently assembles the target scaffold from readily available precursors, 2-chlorophenol and propionyl chloride.

-

Established Methodology: The reaction is well-documented, with numerous variations that allow for optimization of yield and regioselectivity.[4][6]

-

Scalability: The reaction is amenable to scale-up, a critical consideration for pharmaceutical development.

The proposed synthesis involves two primary steps: esterification of 2-chlorophenol followed by a Lewis acid-catalyzed rearrangement. Low temperatures during the rearrangement step generally favor the formation of the para-isomer, while higher temperatures tend to yield more of the ortho-product, which is the desired outcome for this synthesis.[5]

Synthetic Workflow Diagram

Caption: Figure 2: Proposed Synthetic Pathway via Fries Rearrangement.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Chlorophenyl propanoate

-

To a stirred solution of 2-chlorophenol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 5 mL/mmol) at 0°C under a nitrogen atmosphere, add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl (aq).

-

Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.

Step 2: Fries Rearrangement to this compound

-

To a flask charged with anhydrous aluminum chloride (AlCl₃, 3.0 eq), add nitromethane as the solvent and cool to 0°C.

-

Add the 2-chlorophenyl propanoate (1.0 eq) synthesized in Step 1 to the stirred suspension.

-

Heat the reaction mixture to 100-120°C and maintain for 4-6 hours. The elevated temperature is crucial for favoring the ortho-rearrangement.[5]

-

Monitor the formation of the product by TLC or HPLC.

-

After completion, cool the reaction mixture to 0°C and carefully quench by slowly adding crushed ice followed by concentrated HCl.

-

The resulting mixture is then processed for product isolation as described in the following section.

Workflow for Purification and Structural Validation

A rigorous purification and characterization protocol is essential to ensure the identity and purity of the final compound, a non-negotiable standard in drug development.

Purification & Analysis Workflow Diagram

Caption: Figure 3: Post-Synthesis Purification and Validation Workflow.

Detailed Experimental Protocol: Purification and Characterization

-

Extraction: Extract the quenched reaction mixture from the synthesis step with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization (Self-Validating System):

-

Nuclear Magnetic Resonance (NMR): Dissolve a sample in CDCl₃ or DMSO-d₆. The ¹H NMR spectrum should show characteristic aromatic proton signals, a quartet and a triplet for the propanoyl chain, and a phenolic -OH peak. The ¹³C NMR will confirm the number of unique carbons.

-

Mass Spectrometry (MS): An ESI-MS analysis will confirm the molecular weight, with a characteristic isotopic pattern for the single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad -OH stretch (around 3200-3500 cm⁻¹) and a sharp C=O stretch (around 1650-1680 cm⁻¹).

-

Applications in Research and Drug Development

This compound is not an end product but a versatile synthetic intermediate. Its value lies in the strategic placement of three distinct functional handles that can be selectively manipulated.

-

The Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation to generate libraries of ether and ester derivatives. It also directs further electrophilic aromatic substitution.

-

The Ketone Carbonyl Group: Can be reduced to a secondary alcohol, serve as a site for condensation reactions (e.g., aldol, Mannich), or be used in the synthesis of heterocyclic rings like flavones or chromones.

-

The Aryl Chloride: Can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.

By leveraging these reactive sites, medicinal chemists can rapidly generate a diverse set of analogues for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

This compound is a high-value chemical intermediate with significant potential for professionals in drug discovery and materials science. Its synthesis is achievable through robust and scalable methods like the Fries rearrangement. The compound's well-defined physicochemical properties and versatile functional groups make it an ideal starting point for the development of novel and complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, purification, and strategic application in advanced research settings.

References

- Jeon, I., & Mangion, I. K. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Synlett, 23(13), 1927-1930.

- Hashimoto, Y., et al. (2017). One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. Journal of the Japan Petroleum Institute, 60(4), 194-198.

- Reddy, K. S., et al. (2020). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 3(2), 136-145.

- Mangion, I. K., & Jeon, I. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Thieme Synlett.

- PubChem. (n.d.). 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Fries Rearrangement [sigmaaldrich.com]

- 3. This compound | C9H9ClO2 | CID 13042091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride [organic-chemistry.org]

An In-depth Technical Guide to the Biological Activity of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one: A Proposed Research Framework

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel compound 1-(3-Chloro-2-hydroxyphenyl)propan-1-one. While direct empirical data for this specific molecule is not yet publicly available, its structural features—a substituted phenolic ring and a propiophenone backbone—suggest a strong potential for a range of pharmacological effects. This document synthesizes the extensive body of research on structurally related compounds, including chalcones, substituted propiophenones, and other phenolic ketones, to propose a structured, scientifically rigorous research plan. We present detailed, field-proven experimental protocols for evaluating the potential antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for elucidating the therapeutic potential of this compound and its derivatives.

Introduction: Unveiling the Potential of a Novel Phenolic Ketone

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The compound this compound belongs to the broad class of phenolic ketones, which are precursors in the biosynthesis of flavonoids and are structurally related to chalcones. Chalcones and their derivatives are well-documented for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects[1][2][3][4][5][6]. The presence of a hydroxyl group on the phenyl ring suggests potential for antioxidant activity through the donation of a hydrogen atom to neutralize free radicals[7][8][9]. Furthermore, the chloro- substitution may enhance antimicrobial properties, as seen in other chlorinated phenolic compounds[10][11].

Given this promising structural profile, a systematic investigation into the biological activities of this compound is warranted. This guide outlines a proposed research plan, detailing the necessary experimental workflows to comprehensively characterize its pharmacological profile.

Hypothesized Biological Activities and Supporting Rationale

Based on a thorough review of the literature on analogous chemical structures, we hypothesize that this compound possesses the following biological activities:

-

Antimicrobial Activity: The presence of the phenolic ketone moiety, a common feature in antimicrobial compounds, and the chloro- substituent, known to enhance the antimicrobial efficacy of phenols, provide a strong rationale for investigating its effects against a panel of pathogenic bacteria and fungi[10][11].

-

Anti-inflammatory Activity: Chalcones and other propiophenone derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the suppression of nitric oxide (NO) production[12][13][14][15][16].

-

Antioxidant Activity: Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to scavenge free radicals[7][8][9]. The hydroxyl group on the phenyl ring of the target compound is a key structural feature suggesting this potential.

-

Cytotoxic Activity: Many chalcone and propiophenone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, making this an important area of investigation for potential anticancer applications[17][18].

Proposed Research Plan and Experimental Protocols

To systematically evaluate the hypothesized biological activities, the following experimental workflows are proposed.

Assessment of Antimicrobial Activity

A tiered approach is recommended, starting with a primary screen to identify any antimicrobial effects, followed by quantitative assays to determine the potency.

This method provides a qualitative assessment of antimicrobial activity and is a well-established preliminary screening tool[19][20].

Experimental Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive], Escherichia coli, Pseudomonas aeruginosa [Gram-negative]) and fungi (e.g., Candida albicans, Aspergillus niger) to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Evenly swab the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates with the respective microbial suspensions.

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with known concentrations of this compound (e.g., 10, 50, 100 µ g/disk ) onto the agar surface.

-

Controls: Use a solvent control (the solvent used to dissolve the compound) and a positive control (a standard antibiotic like ciprofloxacin for bacteria and fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk.

Workflow for Agar Disk Diffusion Assay:

Caption: Workflow for the Agar Disk Diffusion Assay.

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth[19][21].

Experimental Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

-

Data Analysis: Determine the MIC by visual inspection for the lowest concentration at which no turbidity is observed. The addition of an indicator dye like resazurin can aid in visualization[21].

Evaluation of Anti-inflammatory Activity

A multi-faceted approach is proposed to investigate the potential anti-inflammatory effects of the compound.

This assay assesses the ability of the compound to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophage cells[12][14].

Experimental Protocol:

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in 96-well plates until confluent.

-

Treatment: Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

-

Incubation: Incubate the plates for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard anti-inflammatory drug like dexamethasone should be used as a positive control.

Signaling Pathway for LPS-induced NO Production:

Caption: Potential inhibition of the NF-κB signaling pathway.

These enzymatic assays directly measure the compound's ability to inhibit key enzymes in the inflammatory cascade[15][22][23].

Experimental Protocol:

-

Enzyme and Substrate Preparation: Use commercially available COX-1/COX-2 and 5-LOX assay kits.

-

Inhibition Assay: Perform the assays according to the manufacturer's instructions, incubating the respective enzyme with various concentrations of this compound before the addition of the substrate (arachidonic acid).

-

Detection: Measure the product formation (e.g., prostaglandin for COX, leukotriene for LOX) using the detection method specified in the kit (e.g., colorimetric, fluorometric).

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity). Use known inhibitors like indomethacin (for COX) and zileuton (for LOX) as positive controls.

Determination of Antioxidant Capacity

A combination of assays is recommended to provide a comprehensive assessment of the compound's antioxidant potential.

This is a widely used method to assess the free radical scavenging ability of a compound[24].

Experimental Protocol:

-

Reaction Mixture: Mix various concentrations of this compound with a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a standard antioxidant.

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[25][26].

Experimental Protocol:

-

FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Reaction: Mix the FRAP reagent with various concentrations of the test compound.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm.

-

Data Analysis: Construct a standard curve using FeSO₄·7H₂O and express the results as Fe²⁺ equivalents.

Table 1: Comparison of Common Antioxidant Assays

| Assay | Principle | Measurement | Standard |

| DPPH | Hydrogen atom or electron donation to the DPPH radical | Decrease in absorbance at 517 nm | Ascorbic Acid, Trolox |

| FRAP | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | Increase in absorbance at 593 nm | FeSO₄·7H₂O |

| ABTS | Scavenging of the ABTS radical cation | Decrease in absorbance at 734 nm | Trolox |

| ORAC | Inhibition of peroxyl radical-induced oxidation | Fluorescence decay | Trolox |

Assessment of Cytotoxic Activity

The MTT or XTT assay is a standard colorimetric method for assessing cell viability and proliferation, and thus the cytotoxic potential of a compound[27][28][29][30].

Experimental Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], A549 [lung]) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value. A known anticancer drug like doxorubicin should be used as a positive control.

Workflow for Cytotoxicity Assessment:

Caption: Workflow for the MTT/XTT Cytotoxicity Assay.

Conclusion and Future Directions

The structural attributes of this compound position it as a compelling candidate for biological activity screening. The research framework detailed in this guide provides a robust and comprehensive approach to systematically evaluate its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic potential. The successful execution of these protocols will generate the foundational data necessary to understand the pharmacological profile of this novel compound. Positive findings in any of these areas would warrant further investigation, including mechanism of action studies, in vivo efficacy and toxicity assessments, and the exploration of structure-activity relationships through the synthesis of related derivatives. This structured approach will pave the way for potentially developing this compound into a lead compound for future drug discovery efforts.

References

- Al-Saraireh, Y. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27769–27786.

- Al-Saeedi, A. H., et al. (2025). A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. [Journal Name].

- Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 357-382.

- Hall, I. H., et al. (1998). Antineoplastic and cytotoxic activity of beta-alkylamino-(para-substituted)propiophenone and beta-alkylamino-(6-methyl)-naphthone derivatives in murine and human tissue culture cells. Archiv der Pharmazie, 331(3), 83-88.

- Ko, H., et al. (2004). Synthesis and anti-inflammatory effect of chalcones. Bioorganic & Medicinal Chemistry, 12(19), 5179-5185.

- Macías-Pérez, F., et al. (2016). Biological activities and novel applications of chalcones. Planta Daninha, 34, 607-616.

- Alloli, L. (2024). A Comprehensive Review on Synthesis and Biological Activity of Chalcone. International Journal of Pharmaceutical and Phytopharmacological Research.

- Al-Saraireh, Y. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.

- Ko, H., et al. (2004). Synthesis and Anti-inflammatory Effect of Chalcones. Chemical & Pharmaceutical Bulletin, 52(11), 1303-1307.

- Barot, K., et al. (2014). A Review on Chalcones Synthesis and their Biological Activity.

- Li, Y., et al. (2020). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 11(7), 843-853.

- Herencia, F., et al. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 8(10), 1169-1174.

- Kumar, S., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4941.

- Solanke, D. P., et al. Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. [Journal Name].

- A, S., et al. (2023).

- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(17), 246-254.

- Ko, H., et al. (2004). Synthesis and Anti-inflammatory Effect of Chalcones and Related Compounds. Journal of Pharmacy and Pharmacology, 56(9), 1185-1191.

- Kopeikin, Z., et al. (2008). Assay systems for measurement of anti-inflammatory activity. Methods in Molecular Biology, 423, 221-230.

- Peiris, D., et al. (2025).

- Karadag, A., et al. (2009). Review of Methods to Determine Antioxidant Capacities. Food Analytical Methods, 2, 41-60.

- Peiris, D., et al. (2025).

- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.

- Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.

- Elbe. (2025). Five Methods for Measuring Total Antioxidant Capacity (Part 1).

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Uzelac, M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 67, 24-34.

- Munteanu, I. G., & Apetrei, C. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Mini Reviews in Medicinal Chemistry, 21(14), 1846-1866.

- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.

- Tracz, D. M., & McAllister, T. A. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(10), 1323.

- APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.

- Wanger, A., & Johnson, S. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing.

- Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85.

- Zeb, A. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 125.

- Lin, T. K., et al. (2021). Potentials of Raspberry Ketone as a Natural Antioxidant. Antioxidants, 10(3), 365.

- Lin, T. K., et al. (2021). Potentials of Raspberry Ketone as a Natural Antioxidant. Antioxidants.

- Patel, R., et al. (2015). Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.

- Georgieva, M., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 733.

- Pinheiro, A. M., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 9, 939.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti-inflammatory Effect of Chalcones and Related Compounds | Semantic Scholar [semanticscholar.org]

- 17. Antineoplastic and cytotoxic activity of beta-alkylamino-(para-substituted)propiophenone and beta-alkylamino-(6-methyl)-naphthone derivatives in murine and human tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 20. apec.org [apec.org]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journalajrb.com [journalajrb.com]

- 23. researchgate.net [researchgate.net]

- 24. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 30. merckmillipore.com [merckmillipore.com]

The Strategic Role of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 1-(3-chloro-2-hydroxyphenyl)propan-1-one in organic synthesis. Positioned at the intersection of functionality and reactivity, this propiophenone derivative serves as a pivotal building block for a diverse array of heterocyclic compounds, most notably flavonoids and chromones. We will dissect the key synthetic pathways leveraging this scaffold, including the Claisen-Schmidt condensation and the Baker-Venkataraman rearrangement, offering mechanistic insights and detailed experimental protocols. Furthermore, this guide will illuminate the influence of the chloro and hydroxyl substituents on the biological activity of the resulting molecules, providing a forward-looking perspective for researchers in medicinal chemistry and drug development.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, a substituted 2-hydroxypropiophenone, is a crystalline solid with the molecular formula C₉H₉ClO₂.[1][2] Its strategic importance in organic synthesis stems from the unique arrangement of its functional groups: a reactive ketone, a nucleophilic hydroxyl group, and an electron-withdrawing chloro substituent on the aromatic ring. This distinct combination allows for a series of predictable and high-yielding transformations, making it a valuable precursor for complex molecular architectures. The 2-hydroxypropiophenone core is a cornerstone in the synthesis of fine chemicals, particularly as an intermediate for heterocyclic compounds and as a photoinitiator in UV-curing technologies.[3][4] The presence of the chloro group further modulates the electronic properties of the molecule, influencing reaction rates and the biological activity of its derivatives.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the title compound is paramount for its utilization in multi-step synthetic campaigns. The Fries rearrangement of a phenolic ester stands out as a robust and industrially relevant method.[2][5][6] This reaction involves the Lewis acid-catalyzed rearrangement of an acyl group from a phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para hydroxyaryl ketones.

Proposed Synthetic Pathway: Fries Rearrangement of 2-Chlorophenyl Propionate

The synthesis commences with the esterification of 2-chlorophenol with propionyl chloride to yield 2-chlorophenyl propionate. Subsequent treatment with a Lewis acid, such as aluminum chloride, induces the Fries rearrangement. The ortho-isomer, this compound, is the desired product and can be separated from the para-isomer by standard chromatographic techniques. Temperature control is a critical parameter in this reaction, with lower temperatures generally favoring the formation of the para-product and higher temperatures favoring the ortho-product.[1]

Caption: Proposed synthesis of the target compound via Fries Rearrangement.

Detailed Experimental Protocol: Fries Rearrangement

Step 1: Synthesis of 2-Chlorophenyl Propionate

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane.

-

Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-chlorophenyl propionate, which can be purified by vacuum distillation.

Step 2: Fries Rearrangement

-

To a stirred suspension of anhydrous aluminum chloride (1.5 equivalents) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add 2-chlorophenyl propionate (1 equivalent) at room temperature.

-

Heat the reaction mixture to the desired temperature (typically between 100-160 °C) and maintain for several hours. The optimal temperature should be determined empirically to maximize the yield of the ortho-isomer.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and removal of the solvent, the crude product is purified by column chromatography on silica gel to separate the ortho and para isomers.

Key Transformations and Synthetic Applications

The synthetic utility of this compound is most prominently demonstrated in the construction of flavonoid and chromone scaffolds.

Claisen-Schmidt Condensation: Gateway to Chalcones

The Claisen-Schmidt condensation is a cornerstone of flavonoid synthesis, providing access to 2'-hydroxychalcones.[7][8][9] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone. In this context, this compound serves as the ketone component.

Caption: Synthesis of flavonoids via Claisen-Schmidt condensation and subsequent cyclization.

The resulting 2'-hydroxy-3'-chlorochalcones are versatile intermediates that can undergo subsequent cyclization reactions to yield flavanones, flavones, and aurones.[3][10][11] The choice of reaction conditions for the cyclization step dictates the final product. For instance, acid-catalyzed cyclization typically leads to flavanones, while oxidative cyclization can yield flavones or aurones.[12]

Baker-Venkataraman Rearrangement: A Route to 1,3-Diketones and Chromones

The Baker-Venkataraman rearrangement offers an alternative and elegant pathway to flavones and chromones.[4][13][14][15] This reaction involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone. To utilize this methodology, the hydroxyl group of this compound is first acylated with an aromatic acyl chloride. The resulting ester then undergoes the rearrangement in the presence of a base like potassium hydroxide or sodium hydride to form a 1-(3-chloro-2-hydroxyphenyl)-3-arylpropane-1,3-dione. Subsequent acid-catalyzed cyclization of this diketone affords the corresponding flavone.

Caption: Synthesis of flavones via the Baker-Venkataraman rearrangement.

Influence on Biological Activity and Drug Development Perspectives

Flavonoids are a well-established class of natural products with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[9][16] The substitution pattern on the flavonoid scaffold plays a crucial role in determining its pharmacological profile.